molecular formula C12H18OS B285989 2-(1-Thien-2-ylcyclohexyl)ethanol

2-(1-Thien-2-ylcyclohexyl)ethanol

Cat. No.: B285989
M. Wt: 210.34 g/mol
InChI Key: MSJMTWSTNVVGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Thien-2-ylcyclohexyl)ethanol is a cyclohexane-derived ethanol substituted with a thiophene (thien-2-yl) group at the 1-position of the cyclohexane ring. The thiophene moiety introduces aromaticity and sulfur-based electronic effects, while the ethanol group provides hydroxyl functionality. Its physicochemical properties, such as polarity and solubility, are influenced by the interplay between the hydrophobic cyclohexane ring, the polar ethanol group, and the electron-rich thiophene substituent.

Properties

Molecular Formula

C12H18OS

Molecular Weight

210.34 g/mol

IUPAC Name

2-(1-thiophen-2-ylcyclohexyl)ethanol

InChI

InChI=1S/C12H18OS/c13-9-8-12(6-2-1-3-7-12)11-5-4-10-14-11/h4-5,10,13H,1-3,6-9H2

InChI Key

MSJMTWSTNVVGRJ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(CCO)C2=CC=CS2

Canonical SMILES

C1CCC(CC1)(CCO)C2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-(1-Methylcyclohexyl)ethanol (CAS: 82495-11-2)
  • Key Differences : Replaces the thien-2-yl group with a methyl substituent .
  • Impact on Properties: The methyl group is non-polar, reducing overall molecular polarity compared to the thiophene-containing analogue. Lower molecular weight (C₉H₁₈O vs. hypothetical C₁₂H₁₈OS for the target compound) may enhance volatility.
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS: 9036-19-5)
  • Key Differences: Features a phenoxy-ethoxy chain and a branched alkyl group instead of the cyclohexane-thiophene system .
Phenolic Ethanols (e.g., Tyrosol Analogues from )
  • Key Differences : Aromatic rings (e.g., phenyl or methoxyphenyl) replace the thiophene and cyclohexane groups .
  • Impact on Bioactivity: Hydroxyl groups on phenolic analogues (e.g., 2-(4-hydroxy-3-methoxyphenyl)ethanol) enable hydrogen bonding, influencing enzyme inhibition (e.g., mushroom tyrosinase inhibition rates up to ~60% for compound 4 ). Thiophene’s sulfur atom may confer distinct electronic interactions in biological systems, though direct data on 2-(1-Thien-2-ylcyclohexyl)ethanol are lacking.

Physicochemical and Functional Comparisons

Compound Name Substituent Key Properties/Notes Source
This compound Thien-2-yl Hypothetical: Higher lipophilicity (logP) due to sulfur; potential UV absorption N/A
2-(1-Methylcyclohexyl)ethanol Methyl Non-polar; 100% concentration; no reported hazards
2-(2-[4-(...)ethoxy)ethanol Phenoxy-ethoxy chain Hydrophilic; surfactant potential; 100% concentration
Tyrosol Analogues (e.g., compound 4 ) Methoxyphenyl Bioactive (tyrosinase inhibition); hydroxyl-driven polarity

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